molecular formula C19H22N2O4S B5426818 4-methoxy-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide

4-methoxy-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B5426818
M. Wt: 374.5 g/mol
InChI Key: JAFIOKHBJPQMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methoxy-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs. The presence of a piperidine ring and a phenyl group also suggests that this compound may have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data such as X-ray crystallography or NMR spectroscopy, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a sulfonamide group are known to inhibit enzymes - they often act as “false substrates” that bind to the enzyme’s active site but cannot be processed further .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-methoxy-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-11-10-16(26(23,24)20-15-8-4-2-5-9-15)14-17(18)19(22)21-12-6-3-7-13-21/h2,4-5,8-11,14,20H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFIOKHBJPQMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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